2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindol-1-one
Description
This compound features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline moiety connected via a 2-oxoethyl linker to a 2,3-dihydro-1H-isoindol-1-one ring. The dimethoxy groups enhance lipophilicity and metabolic stability, while the isoindolone core may contribute to metal-binding or enzyme inhibition properties.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-9-14-7-8-22(12-16(14)10-19(18)27-2)20(24)13-23-11-15-5-3-4-6-17(15)21(23)25/h3-6,9-10H,7-8,11-13H2,1-2H3 |
InChI Key |
YPMJUVLNANVFAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3CC4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps. One common approach starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which can be synthesized from homoveratrylamine through a series of reactions including cyclization and reduction . The next step involves the formation of the isoindolone ring, which can be achieved through a condensation reaction with phthalic anhydride . The final step is the coupling of the two moieties to form the target compound, which can be done using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of more efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into hydrophobic pockets of proteins, disrupting their normal function. Additionally, it may interfere with cellular signaling pathways by modulating receptor activity.
Comparison with Similar Compounds
Structural Features and Substitutions
The table below summarizes key structural differences and similarities among the target compound and its analogs:
Biological Activity
The compound 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindol-1-one is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- CAS Number : [Not specified in search results]
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, compounds similar to this one have been shown to target specific kinases involved in tumor growth and metastasis .
- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. The presence of methoxy groups in the structure may enhance the compound's ability to cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases .
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission and pain pathways. Studies have indicated that isoquinoline structures can interact with sigma receptors, which are implicated in various neurological conditions .
Biological Activity Data
Case Study 1: Anticancer Properties
A study involving the administration of isoquinoline derivatives demonstrated a significant reduction in tumor size in BALB/c mice bearing mammary adenocarcinoma. The compound was injected intravenously, leading to measurable tumor uptake and reduced cell proliferation rates compared to control groups .
Case Study 2: Neuroprotective Effects
In vitro experiments showed that the compound protected neuronal cells from apoptosis induced by oxidative stress. The mechanism involved modulation of apoptotic pathways, suggesting potential for treating neurodegenerative diseases such as Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
